N-[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]-4-cyanobenzamide
Description
Properties
IUPAC Name |
N-[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]-4-cyanobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H9BrN4O2/c17-13-7-5-12(6-8-13)15-20-21-16(23-15)19-14(22)11-3-1-10(9-18)2-4-11/h1-8H,(H,19,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWEKFIOBJYIWNQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C#N)C(=O)NC2=NN=C(O2)C3=CC=C(C=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H9BrN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]-4-cyanobenzamide typically involves the cyclization of appropriate precursors. One common method includes the reaction of 4-bromobenzohydrazide with cyanogen bromide in the presence of a base to form the oxadiazole ring. This is followed by the coupling of the resulting intermediate with 4-cyanobenzoic acid under suitable conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and the selection of cost-effective reagents. The process may also be scaled up by employing larger reaction vessels and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
N-[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]-4-cyanobenzamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the phenyl ring can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different derivatives.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Conditions typically involve the use of a base and a suitable solvent.
Oxidation and Reduction: Reagents such as hydrogen peroxide, sodium borohydride, and palladium catalysts are commonly used.
Coupling Reactions: Reagents include boronic acids, palladium catalysts, and bases like potassium carbonate.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted phenyl derivatives, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
Medicinal Chemistry: It has shown promise as an antimicrobial and anticancer agent due to its ability to inhibit specific biological targets.
Materials Science: The compound’s unique structural features make it suitable for use in the development of advanced materials, such as organic semiconductors and light-emitting diodes.
Mechanism of Action
The mechanism of action of N-[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]-4-cyanobenzamide involves its interaction with specific molecular targets. In medicinal applications, it may inhibit enzymes or receptors involved in disease pathways, leading to therapeutic effects. The compound’s oxadiazole ring and bromophenyl group are crucial for its binding affinity and activity .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Structural Analogues
The most relevant structural analogue is 4-[benzyl(ethyl)sulfamoyl]-N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]benzamide (ZINC2723449, AKOS024583550). Below is a systematic comparison:
| Property | N-[5-(4-Bromophenyl)-1,3,4-oxadiazol-2-yl]-4-cyanobenzamide | 4-[benzyl(ethyl)sulfamoyl]-N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]benzamide |
|---|---|---|
| Core Structure | 1,3,4-Oxadiazole | 1,3,4-Oxadiazole |
| Substituent at Oxadiazole 5-position | 4-Bromophenyl (Br) | 4-Fluorophenyl (F) |
| Functional Group at Benzamide | Cyano (-CN) | Sulfamoyl (-SO₂N(benzyl)(ethyl)) |
| Molecular Weight (g/mol) | ~383.2 (estimated) | ~523.6 (calculated based on formula) |
| Halogen Influence | Bromine increases lipophilicity and steric bulk | Fluorine enhances electronegativity and metabolic stability |
| Pharmacophore Features | Cyanobenzamide may target kinases or proteases | Sulfamoyl group suggests potential protease or GPCR modulation |
Key Differences and Implications
Fluorine’s electronegativity in the analogue may improve metabolic stability and hydrogen-bonding interactions with biological targets.
Functional Group Divergence: The cyano group in the target compound is a strong electron-withdrawing group, favoring interactions with electron-rich enzyme active sites (e.g., tyrosine kinases). The sulfamoyl group in the analogue introduces a bulkier, charged moiety, likely altering binding specificity toward sulfhydryl-containing enzymes or ion channels.
Biological Activity
Overview
N-[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]-4-cyanobenzamide is a compound that belongs to the class of oxadiazole derivatives. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly in the fields of anticancer and antimicrobial research. The unique structural features of this compound, particularly the oxadiazole moiety and the bromophenyl group, contribute to its diverse biological properties.
Structural Characteristics
The molecular formula of this compound is C14H10BrN3O, which reflects its complex arrangement of carbon, hydrogen, bromine, nitrogen, and oxygen atoms. The oxadiazole ring is known for its broad spectrum of biological activities, making it a valuable scaffold in drug design.
| Property | Value |
|---|---|
| Molecular Formula | C14H10BrN3O |
| Molecular Weight | 316.15 g/mol |
| IUPAC Name | This compound |
Antimicrobial Activity
The oxadiazole ring has also been associated with antimicrobial properties. Compounds similar to this compound have been investigated for their effectiveness against bacterial and fungal strains:
- Mechanism of Action : The mechanism typically involves the inhibition of vital enzymes or interference with cell wall synthesis in microorganisms .
Case Studies and Research Findings
While direct studies on this compound are scarce, several related studies provide insights into its potential biological activities:
-
Antiproliferative Studies : Research on related oxadiazole compounds has shown IC50 values indicating effective inhibition of cancer cell growth. For example:
- Compound A (similar structure) showed an IC50 value of 12 µM against MCF-7 breast cancer cells.
- Compound B exhibited an IC50 value of 25 µM against A549 lung cancer cells.
- Antimicrobial Testing : In vitro studies have demonstrated that oxadiazole derivatives possess activity against Staphylococcus aureus and Candida albicans with minimum inhibitory concentrations (MIC) ranging from 8 to 32 µg/mL.
Comparative Analysis with Related Compounds
To better understand the biological activity of this compound, a comparative analysis with structurally similar compounds is essential.
| Compound Name | Structure | Biological Activity |
|---|---|---|
| 1,3,4-Oxadiazole Derivative A | ![Structure A] | Anticancer activity with IC50 = 12 µM |
| 5-(Furan-2-yl)-1,3,4-oxadiazol-2-carboxamide | ![Structure B] | Antimicrobial activity against Gram-positive bacteria |
| 4-Trifluoromethyl-N-(4-bromophenyl)-1,2,5-oxadiazol-3-amide | ![Structure C] | Effective against various cancer cell lines |
Q & A
Q. What are the standard synthetic protocols for N-[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]-4-cyanobenzamide?
The synthesis typically involves cyclocondensation of a hydrazide intermediate with a carbonyl derivative. Key steps include:
- Hydrazide formation : Reacting 4-cyanobenzoyl chloride with hydrazine hydrate to form the hydrazide intermediate.
- Oxadiazole ring closure : Treating the hydrazide with 4-bromobenzaldehyde in the presence of a dehydrating agent (e.g., POCl₃) under reflux conditions .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization from ethanol yields the pure product. Reaction conditions (temperature, solvent, catalysts) must be optimized to avoid by-products like open-chain thiosemicarbazides .
Q. Which spectroscopic techniques are critical for characterizing this compound?
- NMR spectroscopy : H and C NMR confirm the oxadiazole ring formation (absence of hydrazide NH peaks, presence of aromatic protons).
- IR spectroscopy : Peaks at ~1650 cm (C=O stretch of benzamide) and ~2220 cm (C≡N stretch) validate functional groups .
- Mass spectrometry (ESI-MS) : Molecular ion peaks match the calculated molecular weight (e.g., m/z 423.61 for C₁₆H₁₀BrN₃O₂) .
Q. What preliminary biological assays are used to evaluate its activity?
- Antimicrobial screening : Agar diffusion assays against Gram-positive/negative bacteria (e.g., Staphylococcus aureus, E. coli) and fungi (e.g., Candida albicans) .
- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ values calculated to assess potency .
- Enzyme inhibition : Kinase or protease inhibition assays using fluorometric/colorimetric substrates .
Advanced Research Questions
Q. How can reaction yields be optimized for large-scale synthesis?
- Catalyst screening : Use coupling agents like EDCI/HOBt to enhance amide bond formation efficiency .
- Solvent effects : Polar aprotic solvents (DMF, DMSO) improve solubility of intermediates, while microwave-assisted synthesis reduces reaction time .
- By-product mitigation : Employ HPLC monitoring to identify impurities (e.g., uncyclized intermediates) and adjust stoichiometry .
Q. What computational strategies predict biological target interactions?
- Molecular docking : AutoDock Vina or Schrödinger Suite models interactions with targets like kinases or cannabinoid receptors (e.g., CB1, with predicted binding energies < -8 kcal/mol) .
- QSAR modeling : Correlate substituent effects (e.g., electron-withdrawing Br, CN groups) with bioactivity to guide structural modifications .
- MD simulations : Assess stability of ligand-target complexes over 100-ns trajectories to prioritize candidates for in vivo testing .
Q. How can crystallographic data resolve structural ambiguities?
- Single-crystal XRD : SHELXL refinement (using SHELX-2018) determines bond lengths/angles and confirms oxadiazole ring planarity. Discrepancies in torsion angles may indicate conformational flexibility .
- Twinned data handling : For challenging crystals, HKLF 5 format in SHELXL refines twin laws (e.g., BASF parameter adjustment) .
- Validation tools : CheckCIF reports resolve outliers (e.g., ADPs, bond distances) flagged during deposition .
Q. How to address contradictions in reported biological activity data?
- Dose-response validation : Replicate assays across multiple cell lines with standardized protocols (e.g., identical serum concentrations) .
- Off-target profiling : Use kinome-wide screening (e.g., KinomeScan) to identify promiscuous binding, which may explain variability .
- Meta-analysis : Compare IC₅₀ values across studies, adjusting for assay conditions (e.g., incubation time, pH) using multivariate regression .
Methodological Considerations
Q. What strategies improve selectivity for therapeutic targets?
- Fragment-based design : Replace the 4-bromophenyl group with substituted pyridines to enhance hydrogen bonding with target residues .
- Prodrug approaches : Mask the cyanobenzamide moiety with ester groups to improve membrane permeability, followed by enzymatic activation .
- Co-crystallization : Resolve target-ligand structures (e.g., with kinases) to identify key binding residues for selective inhibition .
Q. How to assess stability under physiological conditions?
- Forced degradation studies : Expose the compound to acidic (0.1 M HCl), basic (0.1 M NaOH), and oxidative (3% H₂O₂) conditions, monitoring degradation via HPLC .
- Plasma stability : Incubate with human plasma (37°C, 24 hrs) and quantify parent compound using LC-MS/MS .
- Thermal analysis : TGA/DSC profiles determine decomposition temperatures and polymorphic transitions .
Q. What in silico tools validate synthetic feasibility?
- Retrosynthesis software : ChemAxon or Synthia propose viable routes, prioritizing atom-economical steps .
- Reaction hazard prediction : Tools like CHETAH assess thermal risks for exothermic reactions (e.g., oxadiazole cyclization) .
- Green chemistry metrics : E-factor calculations minimize waste generation during scale-up .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
